Methyl 2-phenylbutanoate
Overview
Description
Methyl 2-phenylbutanoate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for Methyl 2-phenylbutanoate is 1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Methyl 2-phenylbutanoate has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 93.6±17.1 °C . The compound has a molar refractivity of 51.5±0.3 cm3 .Scientific Research Applications
Impurity Profiling in Synthetic Processes
- Study Focus: Methyl 2-phenylbutanoate's derivatives, particularly methyl 3-(methylamino)-2-phenylbutanoate, have been identified as impurities in the synthesis of methamphetamine using methyl α-acetylphenylacetate (MAPA), highlighting its potential in forensic chemistry for tracing synthetic routes (Langone et al., 2022).
Chemical Properties and Computational Analysis
- Study Focus: Variants of 2-phenylbutanoic acid, including 2-methyl-2-phenylbutanoic acid, were analyzed using density functional theory and experimental spectroscopy, indicating potential applications in materials science and drug design (Raajaraman et al., 2019).
Asymmetric Synthesis in Homogeneous Hydrogenation
- Study Focus: Methyl 3-phenylbutanoate, a derivative of methyl 2-phenylbutanoate, demonstrated optical activity when synthesized using optically active amides, contributing to the field of asymmetric synthesis (Abley & Mcquillin, 1971).
Applications in Tuberculosis Treatment
- Study Focus: Methyl esters of 4-oxo-4-phenylbut-2-enoate, a structurally related compound, were found to inhibit MenB from Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Li et al., 2011).
Biosynthesis in Fruit Aromas
- Study Focus: 2-Methylbutanoate esters, closely related to methyl 2-phenylbutanoate, play a crucial role in fruit aroma biosynthesis, particularly in apple varieties (Rowan et al., 1996).
Synthesis and Chemical Properties
- Study Focus: Methyl 2,4-dioxo-4-phenylbutanoate, a variant of methyl 2-phenylbutanoate, was studied for its reaction properties and potential applications in organic synthesis (Gein et al., 2010).
Pharmaceutical Applications
- Study Focus: Methyl 2-phenylbutanoate derivatives were explored for potential applications in drug design, including antibacterial and anti-inflammatory properties (Yancheva et al., 2015).
DNA Binding Interactions
- Study Focus: Methyl 2-phenylbutanoate derivatives demonstrated interactions with DNA, suggesting applications in biochemical and pharmaceutical research (Arshad et al., 2017).
Enantioseparation in Chromatography
- Study Focus: The compound's derivatives were utilized in chiral capillary gas chromatography, demonstrating its utility in analytical chemistry (Shi et al., 2016).
Safety And Hazards
Methyl 2-phenylbutanoate is a highly flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects and cancer, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . Personal protective equipment and face protection should be worn when handling this compound .
properties
IUPAC Name |
methyl 2-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQQNDMGXNRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870954 | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylbutanoate | |
CAS RN |
2294-71-5 | |
Record name | Methyl α-ethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2294-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-ethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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